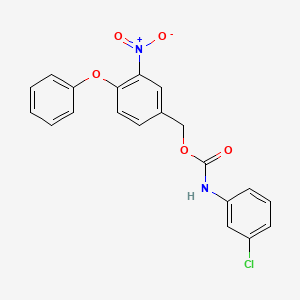

![molecular formula C6H3F6N3O3 B2769295 4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375270-92-9](/img/structure/B2769295.png)

4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

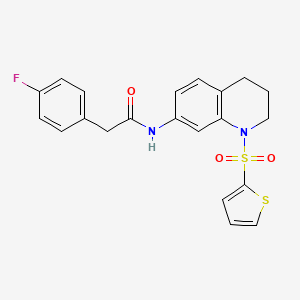

“4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole” is a compound with the molecular weight of 279.1 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H . This indicates that the compound has a pyrazole ring with a nitro group at the 4-position and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group at the 1-position.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties are not well-documented in the available literature.Scientific Research Applications

Nitrogen-Deleting Reagent in Organic Synthesis

The compound EN300-7441116 has recently gained prominence as a “nitrogen-deleting” reagent. Developed by Prof. Mark Levin and colleagues at the University of Chicago, this elegant method allows for the “skeletal editing” of organic molecules by selectively removing nitrogen atoms . The key reagent involves an anomeric N-pivaloyloxy-N-alkoxyamide amide. Enamine, a leading compound supplier, has commercialized this reagent, making it available in multigram quantities . Researchers can now explore its applications in synthetic chemistry, drug discovery, and more.

Agrochemical Applications

Trifluoromethylpyridines (TFMPs) play a crucial role in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These derivatives protect crops from pests, and their unique properties arise from the combination of the fluorine atom and the pyridine moiety . Researchers continue to explore novel applications of TFMPs in agriculture.

Pharmaceutical and Veterinary Uses

Several TFMP derivatives find applications in pharmaceuticals and veterinary medicine. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, while many others are in clinical trials . The trifluoromethyl group’s physicochemical properties contribute to the biological activities of these compounds. As research progresses, we anticipate discovering additional therapeutic applications.

Regioselective Synthesis of Nitro-Triazolyl Furoxans

EN300-7441116 can participate in regioselective [3 + 2] cycloadditions with 4-azidofuroxans, yielding (4-nitro-1,2,3-triazolyl)furoxans. This transformation occurs under p-TSA catalysis and proceeds via eliminative azide–olefin cycloaddition, resulting in complete regioselectivity . Such reactions offer potential applications in materials science and drug design.

Functional Materials and Fluorine Chemistry

Fluorinated organic compounds, including EN300-7441116, have revolutionized various fields. In the crop protection industry alone, over 50% of recently launched pesticides contain fluorine. Researchers continue to explore the effects of fluorine-containing moieties on biological activities and physical properties, emphasizing the importance of fluorinated organic chemicals .

properties

IUPAC Name |

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREBSBZEYDULOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(C(OC(F)(F)F)F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)

![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)